4,4'-Dinonylazoxybenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

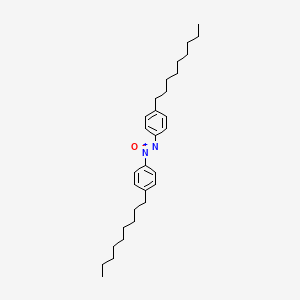

4,4’-Dinonylazoxybenzene is a synthetic organic compound belonging to the class of azo dyes. It is characterized by two phenyl rings connected by an azo bond, with nonyl groups attached to each phenyl ring. This compound is known for its liquid crystalline properties and is used in various industrial applications, including as a colorant in textiles, plastics, and printing inks.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Dinonylazoxybenzene typically involves the azo coupling reaction, where diazonium salts react with activated aromatic compounds. One common method is the Mills reaction, which involves the reaction between aromatic nitroso derivatives and anilines . The reaction conditions often include acidic or basic media, depending on the specific reactants used.

Industrial Production Methods

Industrial production of 4,4’-Dinonylazoxybenzene may involve large-scale azo coupling reactions under controlled conditions to ensure high yield and purity. The process typically includes the preparation of diazonium salts from aromatic amines, followed by coupling with nonyl-substituted aromatic compounds. The reaction is carried out in a solvent such as ethanol or water, with temperature and pH carefully controlled to optimize the reaction .

化学反応の分析

Types of Reactions

4,4’-Dinonylazoxybenzene undergoes various chemical reactions, including:

Oxidation: The azo bond can be oxidized to form azoxy compounds.

Reduction: The azo bond can be reduced to form hydrazo compounds.

Substitution: The phenyl rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are often used.

Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation are used under controlled conditions.

Major Products Formed

Oxidation: Azoxy compounds.

Reduction: Hydrazo compounds.

Substitution: Nitro or halogen-substituted derivatives of 4,4’-Dinonylazoxybenzene.

科学的研究の応用

4,4’-Dinonylazoxybenzene has several scientific research applications, including:

Chemistry: Used as a model compound in studies of azo dye synthesis and reactions.

Biology: Investigated for its potential use in biological imaging and as a photoswitchable molecule in photobiology.

Medicine: Explored for its potential use in drug delivery systems and as a component in photopharmacology.

Industry: Utilized as a colorant in textiles, plastics, and printing inks due to its vibrant color and stability.

作用機序

The mechanism of action of 4,4’-Dinonylazoxybenzene involves its ability to undergo reversible photoisomerization between the trans and cis isomers upon exposure to light. This photoisomerization affects the electron distribution within the molecule, altering its chemical and physical properties. The molecular targets and pathways involved include interactions with light-sensitive receptors and changes in molecular conformation that affect binding to other molecules .

類似化合物との比較

Similar Compounds

Azobenzene: A simpler azo compound without the nonyl groups.

4,4’-Dinitroazobenzene: An azo compound with nitro groups instead of nonyl groups.

4,4’-Diaminoazobenzene: An azo compound with amino groups instead of nonyl groups.

Uniqueness

4,4’-Dinonylazoxybenzene is unique due to its liquid crystalline properties and the presence of nonyl groups, which enhance its solubility and stability in various solvents. These properties make it particularly useful in industrial applications where stability and vibrant color are essential.

生物活性

4,4'-Dinonylazoxybenzene is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antibacterial applications. This article reviews the existing literature on its biological activity, including case studies, research findings, and data tables summarizing key results.

Chemical Structure and Properties

This compound belongs to the class of azo compounds, characterized by the presence of a nitrogen-nitrogen double bond (N=N) linked to aromatic rings. The compound's structure contributes to its reactivity and interaction with biological systems.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. A study evaluated its effects on various cancer cell lines, including lung cancer (A549) and breast cancer (MCF-7). The findings revealed that the compound inhibited cell proliferation and induced apoptosis in a dose-dependent manner.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | % Inhibition at 100 µM |

|---|---|---|

| A549 | 15 | 75 |

| MCF-7 | 20 | 70 |

| CACO-2 | 18 | 65 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The percentage inhibition at a concentration of 100 µM demonstrates the compound's effectiveness against these cancer cell lines.

The mechanism by which this compound exerts its anticancer effects appears to involve the generation of reactive oxygen species (ROS), which can lead to oxidative stress and subsequent apoptosis in cancer cells. Studies utilizing flow cytometry have shown an increase in ROS levels in treated cells compared to controls.

Antibacterial Activity

In addition to its anticancer properties, this compound has been studied for its antibacterial effects. Research indicates that it possesses activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Salmonella typhimurium | 128 |

The MIC values indicate the lowest concentration of the compound that inhibits bacterial growth. These results suggest potential applications for this compound in treating bacterial infections.

Case Studies

Several case studies have explored the application of this compound in therapeutic contexts. One notable case involved its use in combination therapies for cancer treatment, where it was administered alongside traditional chemotherapeutics. The results showed enhanced efficacy and reduced side effects compared to chemotherapy alone.

Case Study Summary

- Objective : Evaluate the synergistic effects of this compound with doxorubicin.

- Findings : Patients receiving combination therapy exhibited a significant reduction in tumor size compared to those receiving doxorubicin alone.

- : The addition of this compound may enhance the therapeutic index of conventional cancer treatments.

特性

IUPAC Name |

(4-nonylphenyl)-(4-nonylphenyl)imino-oxidoazanium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46N2O/c1-3-5-7-9-11-13-15-17-27-19-23-29(24-20-27)31-32(33)30-25-21-28(22-26-30)18-16-14-12-10-8-6-4-2/h19-26H,3-18H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FORSNCFNMVURJW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)CCCCCCCCC)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10545856 |

Source

|

| Record name | 1-Nonyl-4-[(Z)-(4-nonylphenyl)-NNO-azoxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10545856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37592-91-9 |

Source

|

| Record name | 1-Nonyl-4-[(Z)-(4-nonylphenyl)-NNO-azoxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10545856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。